4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine
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Overview
Description
4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of pyrimidine and pyrazole rings, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine typically involves multi-step organic reactions. One common method involves the reaction of 5-ethylpyrimidine with piperazine under controlled conditions to form an intermediate product. This intermediate is then reacted with pyrazole derivatives to yield the final compound. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, DMSO, acetonitrile.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit kinase enzymes involved in cell signaling pathways, thereby affecting cellular processes such as proliferation and apoptosis . The compound’s structure allows it to fit into the active sites of these enzymes, blocking their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-((4-(5-Ethylpyrimidin-4-yl)piperazin-1-yl)methyl)-6-(trifluoromethyl)-1H-benzo[d]imidazole: Another similar compound with applications in kinase inhibition.
Uniqueness
4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine stands out due to its unique combination of pyrimidine and pyrazole rings, which confer distinct chemical properties and biological activities. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a versatile compound in scientific research .
Properties
IUPAC Name |
4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-6-pyrazol-1-ylpyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N8/c1-2-14-11-18-17(19-12-14)24-8-6-23(7-9-24)15-10-16(21-13-20-15)25-5-3-4-22-25/h3-5,10-13H,2,6-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGJCKADDSIAZTA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)N2CCN(CC2)C3=NC=NC(=C3)N4C=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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